Acarbose is an antidiabetic drug that has been extensively studied for its therapeutic potential in managing non-insulin-dependent diabetes mellitus (NIDDM) and other related conditions. It functions as an alpha-glucosidase inhibitor, targeting enzymes in the small intestine responsible for the breakdown of complex carbohydrates into monosaccharides, thereby modulating postprandial blood glucose levels45. This comprehensive analysis will delve into the mechanism of action of acarbose and its applications across various fields, supported by relevant studies and case examples.
Acarbose exerts its antidiabetic effects by inhibiting alpha-glucosidases located in the brush border of the small intestine. This inhibition delays the conversion of complex carbohydrates into glucose, leading to a reduction in the rate of glucose absorption and a subsequent attenuation of postprandial blood glucose peaks4. The drug binds to the carbohydrate binding sites of the enzymes with a higher affinity than the natural substrates, which results in a competitive inhibition that is reversible5. This mechanism does not directly affect insulin resistance but may lower postprandial insulin levels due to the reduced hyperglycemic stimulus4. The pharmacokinetic properties of acarbose align with its pharmacological action, as it is minimally absorbed in the gastrointestinal tract and does not generally lead to systemic adverse effects5.
Acarbose has been shown to be effective as a first-line drug in patients with NIDDM who are inadequately controlled by diet alone. Studies have demonstrated that acarbose can significantly reduce fasting blood glucose (FBG) and postprandial blood glucose levels, as well as glycosylated hemoglobin (HbA1c) concentrations1467. In a study with 94 NIDDM subjects, acarbose treatment resulted in a notable reduction in postprandial hyperglycemia and hypertriglyceridemia without significantly affecting fasting serum insulin or C-peptide levels1. Another study highlighted the drug's ability to improve insulin sensitivity and secretion in obese type 2 diabetic patients2.
Acarbose has also been associated with a reduction in cardiovascular risks. A meta-analysis of seven long-term studies found that acarbose therapy significantly reduced the risk for myocardial infarction and other cardiovascular events in type 2 diabetic patients3. This effect is likely due to the improvement in metabolic parameters such as triglyceride levels, body weight, and systolic blood pressure during acarbose treatment3.
Despite its benefits, acarbose is associated with gastrointestinal disturbances such as flatulence, abdominal distension, and diarrhea, which result from the fermentation of unabsorbed carbohydrates in the bowel48. These symptoms tend to subside with continued treatment and can be minimized by starting with a low dosage and adhering to a suitable diet49.
Beyond diabetes, acarbose may have potential applications in conditions such as reactive hypoglycemia and dumping syndrome, although further studies are needed to confirm these indications510.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: